The crystal structure of a similar compound, 1,3,5-tris (dibromomethyl)benzene, has been studied. The C–Br bond length is 1.942(5) Å and the Br–C–Br angle is 108.7(4)° . These results are similar to those observed in previously reported dibromomethyl-substituted benzene compounds .
Benzyl bromide moieties are prominent skeletons that are ubiquitous in natural products, bioactive molecules, and pharmaceuticals . Bromide chemistry has been recognized as one of the most attractive functionalities in organic synthesis . 1,3,5-Tris (dibromomethyl)benzene is widely used in organic reactions but difficult to synthesize .
1,3-Dibromo-5-fluorobenzene, another similar compound, may be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a Stille reaction with 2- (tri- n butylstannyl)pyridine .
The molecular weight of a similar compound, “Benzene, 1,3-dibromo-5-(bromomethyl)-”, has been determined to be 328.827 . This information is crucial in various scientific fields, including analytical chemistry and pharmaceutical research .
Another similar compound, “1,3-Dibromobenzene”, has been studied for its gas phase ion energetics . The ionization energy was determined to be 9.01 ± 0.05 eV . This kind of data is important in fields like physical chemistry and materials science .
Brominated compounds are often used as flame retardants in electronic equipment, but some of them are restricted due to their potential environmental and health impacts .
1,3-Dibromo-5-(3-bromophenoxy)benzene is a brominated aromatic compound with the molecular formula C₁₂H₆Br₄O. It features a benzene ring substituted with two bromine atoms and a phenoxy group, making it a significant compound in various scientific fields. This compound is recognized for its applications in chemical synthesis, biological research, and industrial processes. Its structure allows for specific interactions with biological systems, which can lead to diverse applications in medicinal chemistry and materials science .
These reactions highlight the compound's versatility in organic synthesis and its potential for creating more complex molecules.
Research indicates that 1,3-Dibromo-5-(3-bromophenoxy)benzene exhibits notable biological activities. It has been investigated for:
The exact mechanisms through which this compound exerts its biological effects are still under investigation, but they likely involve interactions with specific molecular targets within cells.
The synthesis of 1,3-Dibromo-5-(3-bromophenoxy)benzene typically involves:
In industrial settings, continuous flow processes may be utilized to enhance yield and purity. Precise control over reaction conditions—such as temperature and reagent concentration—is critical for efficient production .
The applications of 1,3-Dibromo-5-(3-bromophenoxy)benzene span several fields:
These applications underscore its importance in both academic research and industrial processes.
Interaction studies involving 1,3-Dibromo-5-(3-bromophenoxy)benzene focus on its reactivity with various biomolecules. The presence of bromine atoms and the phenoxy group facilitates interactions with enzymes and receptors, potentially leading to significant biochemical effects. Understanding these interactions is crucial for elucidating the compound's biological activity and guiding its application in drug design and development .
Several compounds share structural similarities with 1,3-Dibromo-5-(3-bromophenoxy)benzene. Notable examples include:
Compound Name | Structural Features |
---|---|
1,2-Dibromobenzene | Two bromine atoms in ortho position |
1,4-Dibromobenzene | Two bromine atoms in para position |
1,3-Dibromo-5-fluorobenzene | Contains a fluorine atom instead of the phenoxy group |
What sets 1,3-Dibromo-5-(3-bromophenoxy)benzene apart from these similar compounds is the presence of the phenoxy group. This unique feature imparts distinct chemical and biological properties that enable specific interactions with molecular targets. Consequently, it finds diverse applications across various scientific disciplines that other dibromo derivatives may not accommodate .
The synthesis of 1,3-dibromo-5-(3-bromophenoxy)benzene through catalytic bromination represents one of the most direct approaches to polybrominated diphenyl ether production. Lewis acid catalysis has emerged as a particularly effective strategy for controlling regioselectivity in aromatic bromination reactions. Zirconium tetrachloride has demonstrated exceptional catalytic activity for benzylic and aromatic bromination reactions when employed with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin. The mechanism proceeds through Lewis acid activation of the brominating reagent, generating electrophilic bromine species that can attack electron-rich aromatic positions.
The reaction pathway involves initial coordination of the Lewis acid to the brominating agent, followed by heterolytic cleavage to generate a highly electrophilic bromine cation. This activated bromine species then participates in electrophilic aromatic substitution, preferentially attacking positions with enhanced electron density. In the case of diphenyl ether substrates, the ether oxygen provides electron donation to both aromatic rings, activating them toward electrophilic attack. The regioselectivity of bromination is influenced by both electronic and steric factors, with meta and para positions generally favored over ortho positions due to reduced steric hindrance.
Commercial synthesis of highly brominated diphenyl ethers typically employs perbromination strategies using elemental bromine and Lewis acid catalysts. The process involves bromination of diphenyl ether using bromine and aluminum tribromide as a catalyst to form primarily the perbrominated diphenyl ether. Temperature control plays a critical role in achieving high purity products, with initial addition temperatures maintained at 15°C or lower, followed by elevation to elevated temperatures to achieve substantial perbromination.
The perbromination process follows a stepwise mechanism where each successive bromination becomes progressively more challenging due to the electron-withdrawing effects of previously installed bromine substituents. Modern commercial decabromodiphenyl ether products contain 92-98% of the fully brominated congener and at most 5% of nonabromodiphenyl ethers, representing significant improvements over earlier processes that yielded only 77% decabromodiphenyl ether with 22% nonabromodiphenyl ethers and 0.8% octabromodiphenyl ether.
An alternative approach to conventional elemental bromine bromination involves the use of aqueous bromic acid systems. This methodology offers distinct advantages including higher proportions of ortho brominated isomers and more efficient bromine utilization, where essentially all bromine consumed goes into the brominated product rather than forming hydrogen bromide as a byproduct. The reaction is carried out in aqueous acid solution, suspension, or emulsion in the substantial absence of halide ions.
Bromic acid bromination of diphenyl ether substrates proceeds through a different mechanistic pathway compared to elemental bromine. The process generates electrophilic bromine species in situ through the reaction of water-soluble inorganic bromates with strong mineral acids in aqueous solution. For diphenyl ether bromination, the method produces 20% 2-bromodiphenyl ether and 37% 4-bromodiphenyl ether, compared to conventional bromination with elemental bromine which yields 4-bromodiphenyl ether to the practical exclusion of the ortho isomer.